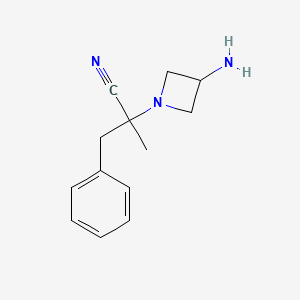
(E)-N'-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide typically involves the reaction of furan-2-carboxylic acid with thiophene-2-carbohydrazide under specific conditions. The reaction may proceed through the formation of an intermediate, such as an acyl chloride, followed by coupling with the hydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, compounds containing furan and thiophene rings are often investigated for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Medicinal chemistry research may explore the compound’s potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or organic semiconductors, due to their electronic properties.
Mecanismo De Acción
The mechanism by which (E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide exerts its effects would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other hydrazides or derivatives of furan and thiophene, such as:
- Furan-2-carbohydrazide
- Thiophene-2-carbohydrazide
- (E)-N’-(3-(furan-2-yl)acryloyl)benzohydrazide
Uniqueness
(E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide is unique due to the combination of furan and thiophene rings in its structure, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H10N2O3S |
|---|---|
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
N'-[(E)-3-(furan-2-yl)prop-2-enoyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C12H10N2O3S/c15-11(6-5-9-3-1-7-17-9)13-14-12(16)10-4-2-8-18-10/h1-8H,(H,13,15)(H,14,16)/b6-5+ |
Clave InChI |
KHCBOWZBJLVOKM-AATRIKPKSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C(=O)NNC(=O)C2=CC=CS2 |
SMILES canónico |
C1=COC(=C1)C=CC(=O)NNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14868287.png)
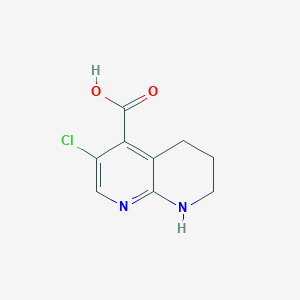

![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14868298.png)


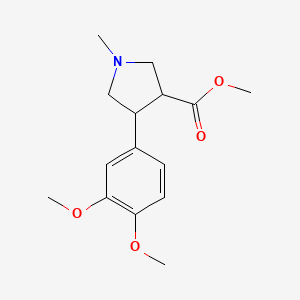
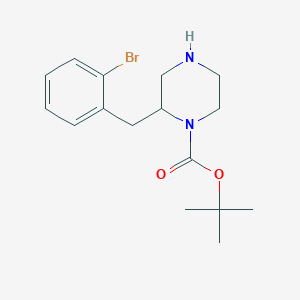
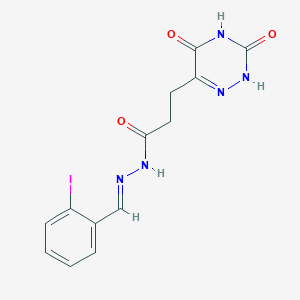
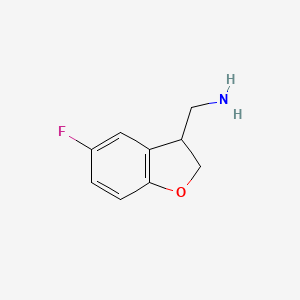

![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)

